molecular formula C11H8F4N2O3S B15087232 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate

Katalognummer: B15087232
Molekulargewicht: 324.25 g/mol
InChI-Schlüssel: WIMZYFMJFWPXSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate is a fluorinated pyrazole derivative Pyrazoles and their derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate typically involves a multi-step process One common method includes the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone to form the pyrazole ringThe reaction conditions often involve the use of strong acids or bases and may require elevated temperatures to drive the reactions to completion .

Analyse Chemischer Reaktionen

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. This can result in various therapeutic effects, such as anti-inflammatory or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

5-(4-Fluorophenyl)-1-methyl-1h-pyrazol-3-yltrifluoromethanesulfonate can be compared with other fluorinated pyrazole derivatives, such as:

Eigenschaften

Molekularformel

C11H8F4N2O3S

Molekulargewicht

324.25 g/mol

IUPAC-Name

[5-(4-fluorophenyl)-1-methylpyrazol-3-yl] trifluoromethanesulfonate

InChI

InChI=1S/C11H8F4N2O3S/c1-17-9(7-2-4-8(12)5-3-7)6-10(16-17)20-21(18,19)11(13,14)15/h2-6H,1H3

InChI-Schlüssel

WIMZYFMJFWPXSW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)OS(=O)(=O)C(F)(F)F)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.